1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Benzimidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives generally exhibit good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific compound .
Result of Action
Benzimidazole derivatives have been known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 3-aminopyridine with o-phenylenediamine, followed by cyclization under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs .
Scientific Research Applications
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Imidazo[1,2-a]pyrimidine derivatives: Known for their versatility and biological activities, these compounds are often compared to 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one.
Uniqueness: this compound stands out due to its specific combination of a pyridine ring and a benzimidazole moiety, which imparts unique electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9/h1-8H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHFMWYEVYEBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161922-05-0 | |
Record name | 1-(pyridin-3-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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